molecular formula C7H9ClN2O B119956 (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile CAS No. 207557-35-5

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

Cat. No. B119956
M. Wt: 172.61 g/mol
InChI Key: YCWRPKBYQZOLCD-LURJTMIESA-N
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Description

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is a chemical compound synthesized from L-proline, which is a key intermediate for the production of dipeptidyl peptidase IV (DPP-IV) inhibitors. DPP-IV inhibitors, such as Vildagliptin, are a class of medications used to treat type 2 diabetes by increasing the levels of incretin hormones, which in turn increase insulin secretion and decrease glucagon production .

Synthesis Analysis

The synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile involves a multi-step process starting with L-proline. The first step is the reaction of L-proline with chloroacetyl chloride, which leads to the formation of an N-acylated product. This intermediate is then converted into the carbonitrile through the formation and subsequent dehydration of a carboxamide intermediate. The overall yield of the target compound was reported to be 42.3%, indicating a moderately efficient synthesis process. The synthesis route is noted for its lower cost, simplicity, and mild reaction conditions .

Molecular Structure Analysis

The molecular structure of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile and its intermediates were confirmed using proton nuclear magnetic resonance (^1H NMR) and mass spectrometry (MS). These analytical techniques are crucial for verifying the chemical structure and purity of the synthesized compounds. The stereochemistry of the compound is indicated by the "(S)" in its name, which refers to the specific spatial arrangement of atoms around the chiral center in the molecule .

Chemical Reactions Analysis

The synthesized (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is primarily used as an intermediate in the synthesis of DPP-IV inhibitors. The compound's reactivity, particularly the presence of the nitrile and chloroacetyl groups, allows it to undergo further chemical transformations necessary to produce the final therapeutic agents. The abstracts provided do not detail other chemical reactions that the compound may participate in, but its role in the synthesis of Vildagliptin is a significant application .

Physical and Chemical Properties Analysis

While the abstracts do not provide extensive details on the physical and chemical properties of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile, such properties are typically characterized by a compound's solubility, melting point, boiling point, and stability under various conditions. The optimization of the synthesis process, as mentioned in the second paper, suggests that the reaction conditions such as temperature, solvent, and reaction time were investigated to maximize yield and purity, which indirectly provides insight into the compound's chemical behavior .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings and their derivatives, such as "(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile," are widely utilized in the development of compounds for treating human diseases. The saturated pyrrolidine scaffold is particularly valued for its ability to efficiently explore pharmacophore space due to sp³-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage. This review highlights the bioactive molecules characterized by the pyrrolidine ring, discussing the influence of steric factors on biological activity and the structure-activity relationship (SAR) of studied compounds. The versatility of pyrrolidine in drug design is underscored by its significant role in synthesizing compounds with varied biological profiles, driven by different stereoisomers and spatial orientations of substituents (Li Petri et al., 2021).

Heterocyclic Synthesis

Enaminoketones and enaminonitriles, related to pyrrolidine derivatives, serve as versatile building blocks for synthesizing various heterocycles like pyridine, pyrimidine, and pyrrole derivatives. This versatility showcases the compound's utility in creating biologically active molecules and natural products. The enaminone functionality, with its unique nucleophilicity and electrophilicity, facilitates the construction of complex heterocyclic structures, which are pivotal in pharmaceutical development and have potential anticonvulsant properties (Negri, Kascheres, & Kascheres, 2004).

Biochar Production and Soil Amendment

While not directly related to "(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile," the production of biochar involves pyrolysis in a low oxygen environment, a process that can potentially involve nitrogen-containing compounds like pyrrolidines. Biochar application to soils is considered for carbon sequestration and improving soil functions. This highlights the broader environmental applications of pyrolysis technologies, potentially relevant to the chemical pathways involving pyrrolidine derivatives (Verheijen, Jeffery, Velde, & Diafas, 2010).

Safety And Hazards

“(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile” is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, eye protection, and face protection . If swallowed or inhaled, medical advice should be sought .

Future Directions

“(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile” is a key intermediate for the synthesis of DPP-IV inhibitors, which are used in the treatment of type-II diabetes . The development of more efficient and environmentally friendly synthesis methods for this compound could have significant implications for the production of these important drugs .

properties

IUPAC Name

(2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWRPKBYQZOLCD-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454201
Record name (2S)-1-(Chloroacetyl)pyrrolidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile

CAS RN

207557-35-5
Record name (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
Source CAS Common Chemistry
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Record name (2S)-1-(Chloroacetyl)pyrrolidine-2-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
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Synthesis routes and methods

Procedure details

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